5-Iodo-2-methyl-2-pentene
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Overview
Description
5-Iodo-2-methyl-2-pentene is an organic compound with the molecular formula C6H11I. It is a derivative of pentene, where an iodine atom is substituted at the fifth position and a methyl group at the second position of the pentene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-2-pentene typically involves the iodination of 2-methyl-2-pentene. One common method is the addition of iodine to the double bond of 2-methyl-2-pentene in the presence of a catalyst such as silver nitrate or mercuric acetate. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methyl-2-pentene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used reagents.
Addition Reactions: Bromine (Br2), hydrogen chloride (HCl), and sulfuric acid (H2SO4) are typical reagents.
Oxidation Reactions: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are frequently used oxidizing agents.
Major Products Formed:
Substitution Reactions: Formation of 5-hydroxy-2-methyl-2-pentene, 5-cyano-2-methyl-2-pentene, and 5-amino-2-methyl-2-pentene.
Addition Reactions: Formation of 5,5-dibromo-2-methylpentane, 5-chloro-2-methylpentane, and other addition products.
Oxidation Reactions: Formation of 5-iodo-2-methyl-2-pentanol, 5-iodo-2-methylpentanal, and 5-iodo-2-methylpentanoic acid.
Scientific Research Applications
5-Iodo-2-methyl-2-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-2-pentene involves its interaction with various molecular targets. The iodine atom and the double bond in the compound make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reactions and the target molecules .
Comparison with Similar Compounds
5-Bromo-2-methyl-2-pentene: Similar structure but with a bromine atom instead of iodine.
5-Chloro-2-methyl-2-pentene: Similar structure but with a chlorine atom instead of iodine.
2-Methyl-2-pentene: Lacks the halogen substitution, making it less reactive in certain reactions.
Uniqueness: 5-Iodo-2-methyl-2-pentene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
43161-11-1 |
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Molecular Formula |
C6H11I |
Molecular Weight |
210.06 g/mol |
IUPAC Name |
5-iodo-2-methylpent-2-ene |
InChI |
InChI=1S/C6H11I/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 |
InChI Key |
GYZXREZVEDFMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCI)C |
Origin of Product |
United States |
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